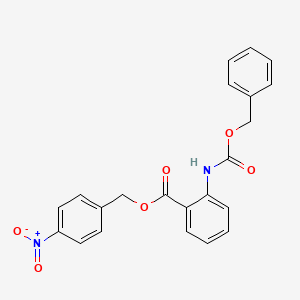
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a phenylmethoxycarbonylamino group, and a benzoate ester, making it a complex molecule with interesting reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(phenylmethoxycarbonylamino)benzoic acid with (4-nitrophenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide functionalities can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl benzoate: Lacks the phenylmethoxycarbonylamino group, making it less complex.
2-(Phenylmethoxycarbonylamino)benzoic acid: Lacks the nitrophenyl group, resulting in different reactivity.
(4-Nitrophenyl)methyl 2-aminobenzoate: Contains an amino group instead of the phenylmethoxycarbonylamino group.
Uniqueness
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of both the nitrophenyl and phenylmethoxycarbonylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65992-14-5 |
|---|---|
Molecular Formula |
C22H18N2O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-17-10-12-18(13-11-17)24(27)28)19-8-4-5-9-20(19)23-22(26)30-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26) |
InChI Key |
ZUWANASDNNHAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


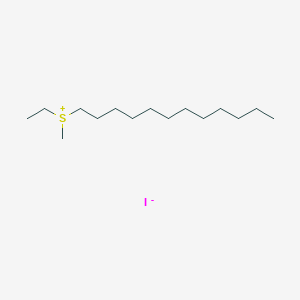
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
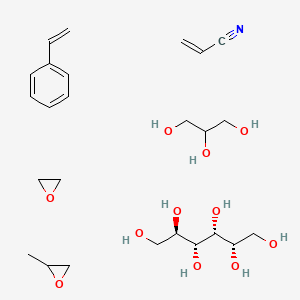
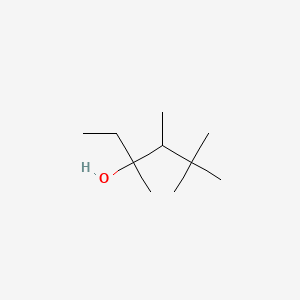
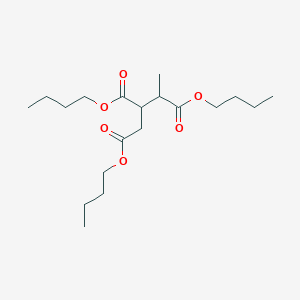
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
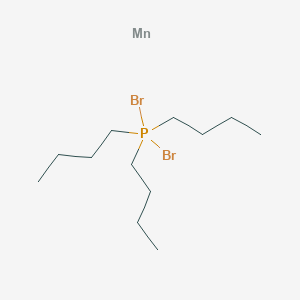

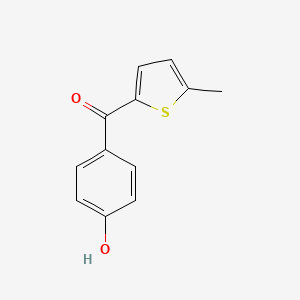
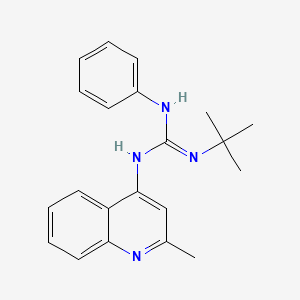
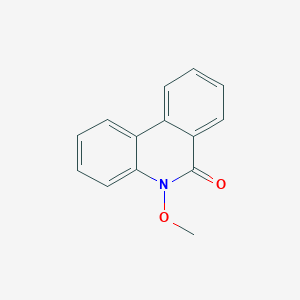
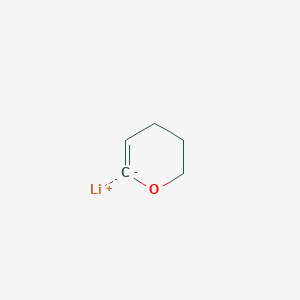

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
